1-[(4-Nitrophenyl)methyl]-DL-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Nitrophenyl)methyl]-DL-proline is a chemical compound that combines a nitrophenyl group with DL-proline, a naturally occurring amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Nitrophenyl)methyl]-DL-proline can be synthesized through several methods. One common approach involves the reaction of DL-proline with 4-nitrobenzyl chloride under basic conditions. The reaction typically requires a strong base, such as sodium hydride, and is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Nitrophenyl)methyl]-DL-proline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can yield 1-[(4-amino-phenyl)methyl]-DL-proline.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Nitrophenyl)methyl]-DL-proline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-[(4-Nitrophenyl)methyl]-DL-proline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biochemical studies, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
1-[(4-Nitrophenyl)methyl]-DL-proline is unique due to its combination of a nitrophenyl group and DL-proline. Similar compounds include:
1-(4-Nitrophenyl)propan-1-one: This compound has a similar nitrophenyl group but lacks the proline moiety.
4-Nitrophenol: A simpler compound with a nitrophenyl group but without the amino acid component.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)11-2-1-7-13(11)8-9-3-5-10(6-4-9)14(17)18/h3-6,11H,1-2,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYBPDLTFLTPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.